9-Cyanophenanthrene

Descripción

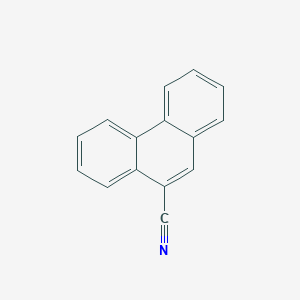

Structure

3D Structure

Propiedades

IUPAC Name |

phenanthrene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFIYYOQYVYBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049256 | |

| Record name | 9-Cyanophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or green powder; [Sigma-Aldrich MSDS] | |

| Record name | 9-Cyanophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2510-55-6 | |

| Record name | 9-Phenanthrenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene-9-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PHENANTHRENECARBONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Cyanophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthrene-9-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Cyanophenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZLM6V25Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Cyanophenanthrene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyanophenanthrene, with the CAS number 2510-55-6 and molecular formula C₁₅H₉N, is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant interest in various fields of chemical research.[1][2][3] Its rigid, planar phenanthrene core, functionalized with a cyano group at the 9-position, imparts unique electronic and photophysical properties, making it a valuable building block in organic synthesis and a subject of study in materials science and astrophysics.[4] The presence of the electron-withdrawing cyano group on the electron-rich phenanthrene scaffold creates a molecule with a significant dipole moment, which is crucial for certain applications and analytical techniques.[5] This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical and physical properties, key applications with mechanistic insights, and essential safety information.

Core Properties of this compound

A summary of the fundamental physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 2510-55-6 | [1][2][3] |

| Molecular Formula | C₁₅H₉N | [1][2][3] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 110-112 °C | |

| Synonyms | 9-Phenanthrenecarbonitrile, 9-Phenanthronitrile | [6] |

Synthesis of this compound

The most established and reliable method for the laboratory-scale synthesis of this compound is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide.[1][2][7] This reaction provides a direct and efficient route to introduce the nitrile functionality onto the phenanthrene backbone.

Reaction Scheme: Rosenmund-von Braun Synthesis

Caption: Rosenmund-von Braun synthesis of this compound.

Experimental Protocol: Synthesis from 9-Bromophenanthrene

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable chemical preparations.

Materials:

-

9-Bromophenanthrene

-

Copper(I) cyanide (CuCN)

-

Ethanol (for recrystallization)

Procedure:

-

In a Claisen flask, thoroughly mix 9-bromophenanthrene and a molar excess of copper(I) cyanide.

-

Insert a mechanical stirrer and heat the mixture to 260°C for 6 hours. The use of an electric heating mantle is recommended for precise temperature control.

-

After the reaction is complete, equip the flask for vacuum distillation with a fine capillary inlet for air or nitrogen bleed.

-

Distill the crude this compound at a reduced pressure of approximately 2 mm Hg. The product will distill at 190-195°C.

-

Recrystallize the crude product from dry ethanol to yield pure this compound as a crystalline solid. Further recrystallization can improve the melting point to 110°C.

Causality and Self-Validation: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively unreactive aryl bromide. The use of a molar excess of CuCN ensures the complete conversion of the starting material. The purity of the final product is validated by its sharp melting point (110-112 °C) and can be further confirmed by spectroscopic analysis.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is complex due to the overlapping signals of the nine aromatic protons. The chemical shifts are typically in the range of δ 7.5-8.8 ppm. |

| ¹³C NMR | The carbon NMR spectrum shows 15 distinct signals corresponding to the 14 carbons of the phenanthrene ring system and the single carbon of the nitrile group. The nitrile carbon appears at a characteristic downfield shift (around 118 ppm), while the aromatic carbons resonate between approximately 122 and 135 ppm. |

| FT-IR (cm⁻¹) | The infrared spectrum displays a sharp, strong absorption band around 2220-2230 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.[8] The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.[9][10] |

| UV-Vis | In solvents like benzene, this compound exhibits absorption maxima around 317 nm.[2] The extended π-system of the phenanthrene core is responsible for its strong UV absorbance. |

| Mass Spectrometry | The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound.[6] |

Reactivity and Applications

The unique electronic structure of this compound makes it a versatile tool in several areas of chemical science.

Photocycloaddition Reactions

This compound is an excellent photosensitizer and reactant in photocycloaddition reactions. Its excited state can react with various unsaturated compounds to form complex polycyclic structures.

A notable application is the intramolecular [3+2] photocycloaddition of this compound-linked arylcyclopropanes.[2][7][11] This reaction proceeds through the formation of an exciplex (an excited-state complex) between the photoexcited this compound moiety and the ground-state arylcyclopropane.

Proposed Mechanism of [3+2] Photocycloaddition

Caption: Proposed mechanism for the [3+2] photocycloaddition.

This reaction's efficiency can be highly dependent on the solvent polarity. In nonpolar solvents like benzene, the reaction is believed to proceed primarily through a neutral exciplex. In more polar solvents such as acetonitrile, a single electron transfer (SET) pathway, leading to a radical ion pair, can become dominant.[2] This demonstrates the tunability of the reaction based on experimental conditions.

Astrophysical Relevance

Cyano-substituted PAHs, including this compound, are of significant interest to astrophysicists.[4][5] Pure PAHs are thought to be abundant in the interstellar medium (ISM) but are difficult to detect via radio astronomy because they often lack a permanent dipole moment. The introduction of a cyano group creates a strong dipole moment, making molecules like this compound detectable by rotational spectroscopy.[5] Laboratory studies of the rotational and infrared spectra of this compound provide crucial data that aids in the search for these molecules in space, offering a window into the complex carbon chemistry of the cosmos.[9][10][12]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Information | |

| Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |

| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a dust mask (e.g., N95) should be worn when handling the solid. |

| Storage | Store in a tightly sealed container in a dry, well-ventilated area at room temperature. |

Conclusion

This compound is a compound of significant utility and scientific interest. Its well-established synthesis and rich photochemistry make it a valuable tool for constructing complex molecular architectures. Furthermore, its distinct spectroscopic signature provides a crucial link between laboratory chemistry and the exploration of the molecular universe. As research in materials science and astrochemistry continues to evolve, the importance of well-characterized molecules like this compound is poised to grow, paving the way for new discoveries and applications.

References

- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 2510-55-6)|RUO [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. astrobiology.com [astrobiology.com]

- 10. researchgate.net [researchgate.net]

- 11. aakash.ac.in [aakash.ac.in]

- 12. The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300 - 6200 cm-1 [arxiv.org]

Physical properties of 9-phenanthrenecarbonitrile

An In-Depth Technical Guide to the Physical Properties of 9-Phenanthrenecarbonitrile

Introduction

9-Phenanthrenecarbonitrile, also known as 9-cyanophenanthrene, is a polycyclic aromatic nitrile featuring a phenanthrene nucleus substituted with a nitrile group at the C9 position.[1][2][3] Its rigid, planar structure and the presence of the electron-withdrawing nitrile functional group make it a compound of significant interest. This guide provides a comprehensive overview of its physical properties, detailed methodologies for their characterization, and insights into its applications for researchers, scientists, and drug development professionals. The phenanthrene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with potent biological activities, including anticancer and anti-inflammatory properties.[4][5] Consequently, functionalized derivatives like 9-phenanthrenecarbonitrile serve as crucial building blocks for the synthesis of complex, high-value molecules.[4][6][7]

Core Physicochemical Properties

The fundamental physical constants of 9-phenanthrenecarbonitrile define its behavior in various experimental settings. These properties are essential for its synthesis, purification, and formulation. The compound typically presents as a yellow-green powder.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉N | [2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Appearance | Yellow-green powder | [1][2] |

| Melting Point | 111-111.3 °C | [1] |

| Boiling Point | 255-280 °C @ 30 Torr | [1] |

| Density | 1.2 g/cm³ | [1] |

The melting point is a critical indicator of purity. A sharp melting point range, such as the one reported, typically signifies a high degree of sample purity. The high boiling point is characteristic of polycyclic aromatic compounds of this molecular weight, reflecting strong intermolecular forces.

Solubility Characteristics

A comprehensive, quantitative solubility profile for 9-phenanthrenecarbonitrile is not widely available in the literature, with one source qualitatively describing it as "soluble in Methanol".[8] The determination of solubility is a cornerstone of process development, impacting everything from reaction solvent selection to purification and formulation. Polycyclic aromatic hydrocarbons are generally hydrophobic, with solubility decreasing as the number of fused rings increases.[9][10] Therefore, high solubility is expected in nonpolar organic solvents, with limited solubility in polar or aqueous media.

Experimental Protocol for Solubility Determination

To address the data gap, the following robust protocol, based on the equilibrium solubility method, is provided. This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Causality and Rationale: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the maximum amount of solute has dissolved at a given temperature. High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its high sensitivity and specificity, allowing for accurate concentration measurement even in complex matrices.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 9-phenanthrenecarbonitrile (e.g., ~20 mg) to several 4 mL glass vials. The visual presence of undissolved solid is crucial.

-

Add a precise volume (e.g., 2.0 mL) of a selected analytical-grade solvent (e.g., methanol, ethanol, acetonitrile, toluene, ethyl acetate) to each vial.

-

Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to 25 °C. Precise temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for 24 to 48 hours. This extended duration is to ensure that the system reaches thermodynamic equilibrium. A preliminary kinetic study can be performed to pinpoint the exact time required.

-

-

Sample Processing and Analysis:

-

Remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant. This step minimizes the risk of transferring solid particles, which would lead to erroneously high results.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter (PTFE or similar, chosen for solvent compatibility).

-

Generate a multi-point calibration curve using standard solutions of 9-phenanthrenecarbonitrile of known concentrations.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample via HPLC with a UV-Vis detector and quantify the concentration against the calibration curve.

-

Workflow for Solubility Determination

Caption: Key steps in the experimental determination of solubility.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of 9-phenanthrenecarbonitrile. The combination of NMR, IR, and UV-Vis spectroscopy provides a detailed fingerprint of the molecule.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the δ 7.5-9.0 ppm range. Complex splitting patterns due to spin-spin coupling. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm). A distinct signal for the nitrile carbon (C≡N) around δ 118 ppm and the quaternary carbons. |

| IR Spectroscopy | Sharp, strong C≡N stretch at ~2220-2230 cm⁻¹. Aromatic C-H stretches >3000 cm⁻¹. Aromatic C=C stretches at ~1600-1450 cm⁻¹. |

| UV-Vis Spectroscopy | Multiple strong absorption bands in the 200-400 nm range, corresponding to π → π* electronic transitions of the extensive aromatic system. |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 203. |

Experimental Methodologies for Spectroscopic Analysis

The following protocols provide a standardized approach for obtaining high-quality spectral data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Dissolve 5-10 mg of 9-phenanthrenecarbonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).[7]

-

For ¹H NMR, set the spectral width to cover 0-12 ppm. For ¹³C NMR, the typical range is 0-220 ppm.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol (ATR-IR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Place a small amount of the solid 9-phenanthrenecarbonitrile powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

3. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To probe the electronic transitions within the conjugated π-system.

-

Protocol:

-

Prepare a dilute stock solution of 9-phenanthrenecarbonitrile in a UV-grade solvent (e.g., ethanol or cyclohexane).

-

Perform serial dilutions to create a solution with an absorbance between 0.1 and 1.0 AU, which is the optimal range for accuracy.

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Calibrate the spectrophotometer with the blank cuvette.

-

Scan the sample across the UV-Vis range (typically 200-800 nm) to record the absorption spectrum.

-

General Workflow for Spectroscopic Characterization

Caption: A multi-technique approach for structural confirmation.

Safety and Handling

9-Phenanthrenecarbonitrile is classified as a hazardous substance and must be handled with appropriate precautions. It is reported to be a skin and strong eye irritant, and harmful if ingested, inhaled, or absorbed through the skin.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[11]

References

- 1. echemi.com [echemi.com]

- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pjoes.com [pjoes.com]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Solid State of an Astrospectroscopy Target

An In-Depth Technical Guide to the Crystal Structure and Morphology of 9-Cyanophenanthrene

This compound (C₁₅H₉N) is a nitrile-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.[1][2][3] As a functionalized PAH, it possesses a significant dipole moment, making it detectable by radio astronomy and a crucial subject of study in astrophysics and astrochemistry.[1][4][5] Its presence and the presence of similar cyanated PAHs in the interstellar medium (ISM), such as the Taurus molecular cloud (TMC-1), provide invaluable insights into cosmic carbon chemistry and the formation pathways of complex organic molecules in space.[1][6]

Beyond its astronomical relevance, the solid-state characteristics of this compound are of fundamental importance in materials science. The arrangement of molecules in its crystal lattice dictates its physical properties, including thermal stability, solubility, and optical behavior. Furthermore, the external shape of its crystals—its morphology or habit—profoundly impacts bulk material properties critical for industrial applications, such as flowability, compaction, and dissolution rate.[7]

This guide offers a detailed examination of the crystal structure and morphology of this compound. It serves as a technical resource for researchers and professionals, providing foundational knowledge, field-proven experimental protocols for characterization, and an overview of the computational methods used to predict and understand its solid-state behavior.

Molecular and Physicochemical Properties

This compound is a stable compound that typically appears as a white to light yellow crystalline powder.[8] A summary of its core physicochemical properties provides the necessary context for understanding its behavior during crystallization and analysis.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₉N | [3] |

| Molecular Weight | 203.24 g/mol | [2] |

| IUPAC Name | phenanthrene-9-carbonitrile | [1][2] |

| CAS Number | 2510-55-6 | [3][9] |

| Melting Point | 110-112 °C | [8] |

| Boiling Point | 175 °C @ 1 mmHg | [8][10] |

| Appearance | White to Light yellow powder to crystal | [8] |

| Solubility | Soluble in Chloroform | [8] |

Part 1: The Crystal Structure of this compound

The crystal structure provides a precise, three-dimensional map of how individual this compound molecules are arranged and interact within a repeating lattice. This atomic-level organization is the primary determinant of the material's macroscopic properties. The definitive method for elucidating this structure is Single-Crystal X-ray Diffraction (SC-XRD).

Crystallographic Data

Structural data for this compound is available in public repositories such as the Crystallography Open Database (COD). The deposited crystal structure provides the fundamental parameters of the unit cell—the smallest repeating unit of the crystal lattice.

According to crystallographic studies, the crystal structure of this compound has been determined and its data deposited.[2] While specific lattice parameters can be accessed directly from the database entry, the structure is characterized by a specific space group and unit cell dimensions that define the symmetry and packing of the molecules.

Note: Accessing the specific COD entry (e.g., 7127848 as referenced by PubChem[2]) is required for the precise lattice parameters (a, b, c, α, β, γ) and space group.

Molecular Packing and Intermolecular Interactions

The planar, aromatic nature of the phenanthrene backbone and the polar cyano group are the dominant factors governing molecular packing. The arrangement of molecules in the crystal lattice is a balance between maximizing favorable intermolecular interactions and achieving efficient space-filling.

-

π–π Stacking: The large, electron-rich surface of the phenanthrene rings facilitates significant π–π stacking interactions. Molecules typically arrange in offset parallel stacks, maximizing the attractive forces between the aromatic systems. This is a common and energetically favorable packing motif for PAHs.

-

C–H···N Interactions: The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms on adjacent molecules. These interactions, while weaker than conventional hydrogen bonds, contribute to the stability and specific orientation of the crystal packing.

-

Dipole-Dipole Interactions: The polar cyano group (C≡N) introduces a significant dipole moment to the molecule. These dipoles will align in an energetically favorable manner within the crystal lattice, further influencing the packing arrangement.

Part 2: The Crystal Morphology of this compound

Crystal morphology, or habit, describes the external shape of a crystal. It is a direct consequence of the underlying crystal structure but is heavily influenced by the conditions of crystal growth.[11] Different faces of a crystal grow at different rates; the slowest-growing faces are the ones that become the most prominent and define the overall shape.[12] Understanding and controlling morphology is crucial in pharmaceutical and materials science, as it affects properties like filterability, dissolution, and bioavailability.[7][13]

Factors Influencing Crystal Habit

The final morphology of this compound crystals is determined by a combination of internal (structural) and external (environmental) factors.

-

Solvent: The choice of solvent is paramount. Strong interactions between the solvent and specific crystal faces can slow the growth of those faces, making them more prominent. Given that this compound is soluble in chloroform, crystallization from different solvents (e.g., toluene, acetonitrile, or mixtures) would likely produce different habits.[8][13]

-

Supersaturation: The degree of supersaturation affects the balance between crystal nucleation and growth.[11] High supersaturation (achieved by rapid cooling or fast solvent evaporation) often leads to rapid, less-controlled growth, potentially resulting in needle-like (acicular) or dendritic crystals. Low supersaturation promotes slower, more ordered growth, typically yielding more well-defined, blocky, or plate-like crystals.[12]

-

Additives/Impurities: The presence of even small amounts of impurities or specifically chosen additives can dramatically alter crystal habit. These molecules can selectively adsorb onto certain crystal faces, inhibiting their growth and thus changing the final morphology.[7]

-

Temperature: Temperature influences solubility, solvent viscosity, and molecular kinetics, all of which impact growth rates and the resulting crystal habit.[13]

Predicted and Observed Morphologies

For planar aromatic molecules like this compound, which feature strong π-stacking, a common morphology is a plate-like or tabular habit. This occurs when the growth rate is fastest in the directions of the π-stacking, while growth perpendicular to the stacked planes is slower. However, depending on the crystallization conditions, acicular (needle-like) habits are also possible. Direct observation of crystal morphology is typically performed using optical microscopy or Scanning Electron Microscopy (SEM).

Part 3: Experimental Characterization Workflows

Synthesizing technical accuracy with practical insight requires robust, self-validating experimental protocols. The following sections detail the standard workflows for growing and characterizing this compound crystals.

Protocol: Single Crystal Growth via Slow Evaporation

Causality: The goal of this protocol is to grow single crystals of sufficient size and quality (typically 0.1-0.5 mm) for SC-XRD analysis.[14] Slow, controlled solvent evaporation maintains a low level of supersaturation, which is critical for minimizing defects and allowing for the ordered growth of a single lattice rather than a polycrystalline mass.

Methodology:

-

Solution Preparation: Dissolve a small amount of this compound powder in a suitable solvent (e.g., chloroform) in a clean glass vial to create a nearly saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap, and pierce the cap with one or two small holes using a needle. The number and size of the holes control the evaporation rate.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to nucleate and grow.

-

Harvesting: Once crystals of adequate size have formed, carefully remove them from the mother liquor using a pipette or fine forceps and dry them on filter paper.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

Causality: This workflow determines the precise atomic arrangement within the crystal. A single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which atomic positions can be determined.[14][15] Cooling the crystal (e.g., to 170 K) is standard practice to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structural solution.[16][17]

References

- 1. This compound (CAS 2510-55-6)|RUO [benchchem.com]

- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.monash.edu [research.monash.edu]

- 6. Cyano-Polycyclic Aromatic Hydrocarbon Interstellar Candidates: Laboratory Identification, Equilibrium Structure and Astronomical Search of Cyanobiphenylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. This compound CAS#: 2510-55-6 [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chemwhat.com [chemwhat.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

The Synthesis and Characterization of 9-Cyanophenanthrene: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Synthesis, Purification, and Physicochemical Analysis of a Key Polycyclic Aromatic Nitrile.

Introduction

9-Cyanophenanthrene, also known as 9-phenanthrenecarbonitrile, is a polycyclic aromatic nitrile that serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its rigid, planar phenanthrene core, combined with the reactive and versatile cyano group, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and organic electronics. The phenanthrene moiety is found in numerous natural products and pharmaceuticals, while the nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, opening up a vast chemical space for derivatization.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed, field-proven protocols. It further delves into the essential characterization techniques required to verify the identity, purity, and structural integrity of the synthesized compound, ensuring its suitability for downstream applications.

Synthesis Methodologies

The preparation of this compound can be approached through several synthetic strategies. The most prevalent and reliable methods begin with the functionalization of phenanthrene at the 9-position. This guide will focus on two robust and widely utilized pathways: the classic Rosenmund-von Braun reaction starting from 9-bromophenanthrene and a modern palladium-catalyzed cyanation, which offers a milder and often more efficient alternative.

Route 1: Rosenmund-von Braun Reaction

This classic nucleophilic substitution reaction is a time-tested method for preparing aryl nitriles from aryl halides. It involves the reaction of an aryl bromide with a copper(I) cyanide salt at elevated temperatures. The key to this synthesis is the preparation of the precursor, 9-bromophenanthrene, from readily available phenanthrene.

The initial and critical step is the regioselective bromination of phenanthrene. The 9- and 10-positions of phenanthrene are the most reactive towards electrophilic substitution. Direct bromination of phenanthrene typically yields 9-bromophenanthrene as the major product.

Experimental Protocol: Synthesis of 9-Bromophenanthrene [1][2]

-

Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve phenanthrene (1.0 eq) in a suitable solvent such as carbon tetrachloride or glacial acetic acid.

-

Bromination: Heat the mixture to a gentle reflux with stirring. From the dropping funnel, add bromine (1.0 eq) dropwise over a period of 2-3 hours. The evolution of hydrogen bromide gas will be observed.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure the reaction goes to completion and to expel the remaining HBr.

-

Work-up: Allow the reaction mixture to cool to room temperature. The solvent is then removed by distillation under reduced pressure.

-

Purification: The crude 9-bromophenanthrene residue is purified by vacuum distillation, collecting the fraction boiling at 177–190°C/2 mm Hg.[1] The resulting product can be further purified by recrystallization from ethanol to yield 9-bromophenanthrene as a crystalline solid.

With the 9-bromophenanthrene precursor in hand, the cyano group is introduced using copper(I) cyanide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by the copper salt.

Experimental Protocol: Synthesis of this compound [3]

-

Setup: In a Claisen flask, thoroughly mix 9-bromophenanthrene (1.0 eq) and cuprous cyanide (1.15 eq). Insert a motor-driven spiral stirrer.

-

Reaction: Heat the flask using an electric heating mantle to 260°C for 6 hours with continuous stirring. Caution: This reaction can be exothermic and should be carefully monitored.[3]

-

Isolation: After the reaction period, equip the flask for vacuum distillation with a fine capillary inlet tube and a thermometer.

-

Purification: The this compound product is distilled under vacuum at 190–195°C/2 mm Hg.[3] The distillate, which solidifies upon cooling, is collected.

-

Recrystallization: The crude product is dissolved in hot ethanol and allowed to cool, yielding purified this compound as crystals. The purity can be assessed by its melting point.

Caption: Workflow for the synthesis of this compound via the Rosenmund-von Braun reaction.

Route 2: Palladium-Catalyzed Cyanation

Modern cross-coupling reactions offer significant advantages over classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance. Palladium-catalyzed cyanation of aryl halides is a state-of-the-art method for synthesizing aromatic nitriles.[4][5] This approach avoids the high temperatures and stoichiometric copper cyanide required in the Rosenmund-von Braun reaction. A key advantage is the use of less toxic and easier-to-handle cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

-

Setup: In a flame-dried Schlenk flask, combine 9-bromophenanthrene (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.4 eq, as the cyanide source), and a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, ~0.1-1 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Solvent Addition: Add a degassed solvent, such as dimethylacetamide (DMAC), via syringe.

-

Reaction: Heat the reaction mixture to 120°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Simplified mechanism of Palladium-catalyzed cyanation.

Physicochemical Characterization

Once synthesized, rigorous characterization is imperative to confirm the structure and assess the purity of this compound. The following techniques are standard for this purpose.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₉N | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | Powder | [3] |

| Melting Point | 110-112 °C (lit.) | [3] |

| CAS Number | 2510-55-6 | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of key functional groups. For this compound, the most characteristic absorption is the nitrile (C≡N) stretching vibration.

-

Expected Absorption: A sharp, strong absorption band is expected in the region of 2220-2230 cm⁻¹ , which is characteristic of an aromatic nitrile.[6] The spectrum will also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (approx. 1450-1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show a complex series of multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The integration of these signals should correspond to the 9 protons of the phenanthrene ring system.

-

¹³C NMR: The carbon NMR spectrum will display 15 distinct signals. The quaternary carbon of the cyano group (C≡N) is expected to appear around δ 110-120 ppm, while the carbon to which it is attached will also be deshielded. The remaining signals will be in the aromatic region (δ 120-150 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

-

Expected Result: High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M]⁺) corresponding to the exact mass of C₁₅H₉N (203.0735). Standard electron ionization (EI) mass spectrometry will show a prominent molecular ion peak at m/z = 203.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range that is consistent with the literature value indicates a high degree of purity.

-

Expected Value: Pure this compound has a reported melting point of 110-112 °C .[3] A broad or depressed melting point suggests the presence of impurities.

Conclusion

This guide has detailed robust and reproducible methods for the synthesis of this compound, a valuable and versatile chemical intermediate. The classic Rosenmund-von Braun reaction provides a reliable, albeit harsh, synthetic route, while modern palladium-catalyzed methods offer a milder, safer, and highly efficient alternative. Adherence to the outlined protocols, coupled with the rigorous application of the described characterization techniques, will ensure the successful synthesis and validation of high-purity this compound for advanced research and development applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. bdmaee.net [bdmaee.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 6. 9-aminophenanthrene [stenutz.eu]

An In-Depth Technical Guide to 9-Cyanophenanthrene

This guide provides a comprehensive technical overview of 9-Cyanophenanthrene, also known by its IUPAC name phenanthrene-9-carbonitrile.[1][2] It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile polycyclic aromatic hydrocarbon (PAH) derivative.

Chemical Identity and Properties

This compound is a phenanthrene derivative with a cyano group at the 9-position.[1] This structural feature makes it a valuable compound for research on polycyclic aromatic hydrocarbons and aromatic nitriles.[1]

Nomenclature and Identifiers

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental protocols, ensuring safe handling, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystals | [8] |

| Melting Point | 110-112 °C | [4][7][8] |

| Boiling Point | 175 °C at 1 mmHg | [8] |

| Solubility | Soluble in chloroform. Generally insoluble in water but may dissolve in organic solvents like ethanol, acetone, and dichloromethane. | [5][8] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [8] |

Synthesis and Reactivity

The cyano group on the phenanthrene backbone makes this compound a useful intermediate in organic synthesis.[5]

Synthesis Pathways

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale approach involves the cyanation of a suitable phenanthrene precursor. One conceptual pathway is the Sandmeyer reaction, starting from 9-aminophenanthrene.

Conceptual Synthesis Workflow: Sandmeyer Reaction

Caption: Conceptual workflow for the synthesis of this compound via the Sandmeyer reaction.

Protocol: Conceptual Sandmeyer Reaction

-

Diazotization: 9-Aminophenanthrene is dissolved in a suitable acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The temperature must be carefully controlled to prevent the decomposition of the unstable diazonium salt.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN). The cyano group displaces the diazonium group, yielding this compound.

-

Workup and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified, often by recrystallization or column chromatography, to yield the final product.

Key Reactions

The cyano group of this compound can undergo various transformations, making it a versatile building block.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield phenanthrene-9-carboxylic acid.[10]

-

Reduction: The nitrile group can be reduced to a primary amine (9-aminomethylphenanthrene) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloadditions: The aromatic system can participate in photocycloaddition reactions, which are useful for preparing complex polycyclic organic compounds.[11]

Applications in Research and Development

The unique electronic and photophysical properties of this compound and its derivatives make them valuable in several high-tech fields.

Materials Science and Optoelectronics

Phenanthrene derivatives are utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs).[12] The rigid and planar structure, combined with the electron-withdrawing nature of the cyano group, allows for the fine-tuning of electronic properties.[12] This can lead to materials with enhanced brightness, color purity, and energy efficiency in display technologies.[12]

Astrochemistry

Cyanated PAHs, such as this compound, are of significant interest in astrophysics.[1] These molecules are considered key observational proxies in the interstellar medium (ISM).[1] Unlike their parent PAHs, the permanent dipole moment introduced by the cyano group makes them detectable via radio astronomy.[1] Laboratory studies on the spectroscopic fingerprints of compounds like this compound help to constrain models of interstellar carbon chemistry.[1][13]

Precursor for Pharmaceuticals and Agrochemicals

The phenanthrene nucleus is a core structure in various naturally occurring and synthetic compounds with pharmacological activity, including analgesics and antimalarials.[14][15] The reactivity of the cyano group allows for the chemical modification of the phenanthrene scaffold, making this compound a potential starting material for the synthesis of novel bioactive molecules.[5][15]

Logical Relationship: From Core Structure to Application

Caption: The relationship between the structure of this compound, its key properties, and its applications.

Spectroscopic Characterization

A comprehensive analysis of this compound requires various spectroscopic techniques to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the nine protons on the phenanthrene ring system.

-

¹³C NMR: The carbon NMR spectrum will show signals for the 14 carbons of the phenanthrene rings and a distinct signal for the nitrile carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 203.[2][3]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.[16] When handling the powder, a dust mask or respirator is recommended.[4]

-

Handling: Use in a well-ventilated area, such as a fume hood.[16][17] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8][17]

Conclusion

This compound is a chemically significant molecule with a rich profile of properties and applications. Its rigid aromatic framework and reactive cyano group make it a versatile tool for chemists and materials scientists. From advancing display technologies to providing insights into the chemistry of the cosmos, the study and application of this compound continue to be areas of active research and development.

References

- 1. This compound (CAS 2510-55-6)|RUO [benchchem.com]

- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 9-シアノフェナントレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 2510-55-6: 9-Phenanthrenecarbonitrile | CymitQuimica [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound CAS#: 2510-55-6 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]

- 11. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmaacademias.com [pharmaacademias.com]

- 16. fishersci.com [fishersci.com]

- 17. dhc-solvent.de [dhc-solvent.de]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Cyanophenanthrene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9-cyanophenanthrene (C₁₅H₉N), a key polycyclic aromatic nitrile.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will present a detailed assignment of all proton and carbon signals, supported by established principles of NMR spectroscopy. Furthermore, this guide outlines a field-proven, step-by-step protocol for the preparation and acquisition of high-resolution NMR spectra for solid aromatic compounds, ensuring data integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a rigid, planar molecule featuring a phenanthrene backbone substituted with a cyano group at the C9 position. This substitution significantly influences the electronic properties of the aromatic system, making it a valuable building block in the synthesis of advanced materials, organic light-emitting diodes (OLEDs), and as a fluorescent probe.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural determination of such organic molecules.[5] By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, one can map the precise connectivity and chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule. This guide serves to demystify the NMR spectra of this compound, providing a foundational dataset for its identification and characterization.

¹H and ¹³C NMR Spectral Data: Analysis and Assignment

The following sections provide a complete assignment of the ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays nine distinct signals in the aromatic region, corresponding to the nine protons on the phenanthrene core. The electron-withdrawing nature of the cyano group (-CN) induces a significant deshielding effect, particularly on the protons in its immediate vicinity (peri protons). The signals are typically complex due to extensive spin-spin coupling between adjacent protons.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.81 | d | 8.3 |

| H-5 | 8.68 | d | 8.0 |

| H-4 | 8.62 | d | 8.2 |

| H-10 | 8.33 | s | - |

| H-1 | 8.00 | d | 8.2 |

| H-6 | 7.91 | ddd | 8.4, 7.0, 1.4 |

| H-3 | 7.82 | ddd | 8.2, 7.1, 1.1 |

| H-7 | 7.78 | ddd | 8.3, 7.0, 1.3 |

| H-2 | 7.73 | ddd | 8.2, 7.1, 1.1 |

Data synthesized from representative literature values for characterization.

Causality of Assignments:

-

H-8, H-5, H-4, H-1: These protons are located on the outer rings and experience significant deshielding. Their assignment is based on 2D NMR techniques like COSY (Correlation Spectroscopy), which reveals their coupling relationships.

-

H-10: This proton is a singlet as it has no adjacent protons to couple with. Its downfield shift is influenced by its proximity to the cyano group and its position in the electron-deficient bay region.

-

H-6, H-3, H-7, H-2: These protons appear as doublet of doublet of doublets (or multiplets) due to coupling with their two neighboring protons. Their specific assignments are confirmed through detailed analysis of their coupling constants and 2D NMR correlations.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows 15 distinct signals: 14 for the phenanthrene carbons and one for the nitrile carbon. The chemical shifts are influenced by hybridization and the electronic effects of the cyano substituent.

Table 2: ¹³C NMR Spectral Data for this compound (101 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | 134.1 |

| C-4a | 132.8 |

| C-10b | 131.8 |

| C-5 | 131.1 |

| C-8a | 130.4 |

| C-10a | 129.5 |

| C-8 | 129.2 |

| C-7 | 128.5 |

| C-2 | 128.1 |

| C-6 | 127.8 |

| C-1 | 127.7 |

| C-3 | 123.7 |

| C-4b | 123.0 |

| C-9 (CN) | 118.0 |

| C-9 | 109.9 |

Data synthesized from representative literature values for characterization.

Causality of Assignments:

-

Quaternary Carbons (C-4a, C-4b, C-8a, C-10a, C-10b, C-9): These carbons typically show weaker signals in a standard ¹³C NMR spectrum. Their specific assignments are determined using 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations to protons two or three bonds away.

-

Nitrile Carbon (C-9 CN): The carbon of the cyano group appears in a characteristic region for nitriles (around 118 ppm). Its signal is often of lower intensity due to its long relaxation time.

-

Protonated Carbons: The remaining signals correspond to carbons bearing a hydrogen atom. Their assignments are unambiguously confirmed using HSQC (Heteronuclear Single Quantum Coherence) experiments, which correlate each carbon signal directly to its attached proton's signal.

Inter-proton Relationships: A Visual Guide

To better understand the connectivity of the proton spin system, the following diagram illustrates the key coupling relationships (³J, through three bonds) in the this compound molecule.

Caption: ³J H-H coupling network in this compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This section details a self-validating protocol for the preparation and analysis of a solid aromatic sample like this compound. The causality behind each step is explained to ensure technical accuracy and data integrity.

Materials and Equipment

-

This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

-

High-quality 5 mm NMR tubes

-

Deuterated Chloroform (CDCl₃, ≥99.8% D) containing 0.03% (v/v) TMS

-

Glass Pasteur pipette and glass wool

-

Small sample vial

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard probe

Step-by-Step Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6]

-

Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

-

Rationale: Using an appropriate concentration is crucial. Too little sample results in a poor signal-to-noise ratio, requiring excessively long acquisition times. Too much can lead to line broadening due to increased viscosity and difficulty in magnetic field shimming.[1]

-

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. Gently swirl or vortex the vial until the solid is completely dissolved.

-

Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube.

-

Rationale: Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines. Filtration is a critical, non-negotiable step.[6] Cotton wool should be avoided as it can introduce soluble impurities.

-

-

Labeling: Clearly label the NMR tube with a unique identifier.

NMR Data Acquisition Workflow

The following steps outline a typical acquisition process on a modern NMR spectrometer.

Caption: Standard workflow for NMR data acquisition and processing.

-

Instrument Setup: Insert the sample into the magnet. The spectrometer software is used to lock onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to minimize field distortions, which is critical for achieving sharp spectral lines.

-

Tuning and Matching: The NMR probe is tuned to the correct frequencies for ¹H and ¹³C and matched to the spectrometer's electronics to ensure maximum signal transmission.

-

¹H Acquisition: A standard single-pulse ¹H experiment is run. Key parameters include a 90° pulse angle, a spectral width covering the aromatic region (e.g., 0-10 ppm), and a sufficient number of scans (typically 8-16) to achieve good signal-to-noise.

-

¹³C Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. Due to the low natural abundance of ¹³C, more scans are required (several hundred to thousands). A wider spectral width (e.g., 0-160 ppm) is used.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier Transform (FT), followed by phase correction and baseline correction to yield the final frequency-domain spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Conclusion

This guide has provided a detailed technical overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated chemical shifts and assignments serve as a reliable reference for researchers engaged in the synthesis and analysis of phenanthrene derivatives. The provided experimental protocol outlines the critical steps necessary for acquiring high-quality, reproducible NMR data, emphasizing the causal relationships between procedural steps and data integrity. Adherence to these guidelines will empower scientists to confidently use NMR spectroscopy for the structural elucidation of complex aromatic molecules.

References

An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Spectra of 9-Cyanophenanthrene

Introduction: The Spectroscopic Significance of 9-Cyanophenanthrene

This compound is a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, featuring a cyano group at the 9-position.[1] This substitution is of significant interest to researchers in materials science, photochemistry, and astrophysics. The electron-withdrawing nature of the cyano group perturbs the electronic structure of the phenanthrene core, influencing its absorption and emission properties. Understanding these photophysical characteristics is crucial for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent probes to astrochemistry, where cyano-substituted PAHs are considered key observational targets in the interstellar medium.[1]

This technical guide provides a comprehensive overview of the UV-Vis absorption and fluorescence spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the spectroscopic characterization of this and similar aromatic molecules.

Theoretical Framework: Understanding Molecular Photophysics

The interaction of light with a molecule like this compound can be elegantly described by the principles of UV-Vis absorption and fluorescence spectroscopy. These phenomena are governed by the transitions of electrons between different energy levels within the molecule.

UV-Vis Absorption Spectroscopy is based on the principle that molecules can absorb photons of specific energies, causing the promotion of an electron from a lower energy molecular orbital to a higher energy one.[2] For aromatic compounds like this compound, these transitions typically involve π-electrons in the conjugated system (π → π* transitions). The wavelength of maximum absorption (λmax) is determined by the energy gap between the ground state and the excited state. The extent of conjugation and the presence of functional groups significantly influence this energy gap.[2]

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has been excited by the absorption of a photon. Following excitation to a higher electronic state, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S1) through non-radiative processes.[2] From this state, it can return to the ground state (S0) by emitting a photon. This emitted light is the fluorescence, and it occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The key photophysical processes involved in absorption and fluorescence are visually summarized in a Jablonski diagram .

Caption: A generalized Jablonski diagram illustrating the key photophysical processes.

Experimental Protocol: Acquiring High-Fidelity Spectra

The following section details a robust methodology for the measurement of UV-Vis absorption and fluorescence spectra of this compound.

Materials and Instrumentation

-

This compound: Purity >97%.

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

-

UV-Vis Spectrophotometer: A dual-beam instrument with a wavelength range of at least 200-800 nm.

-

Spectrofluorometer: Equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

-

Quartz Cuvettes: 1 cm path length, four-sided polished for fluorescence measurements.

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., toluene) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents. For UV-Vis absorption, the concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax. For fluorescence measurements, it is crucial to use dilute solutions with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Set the spectrophotometer to scan from a high to a low wavelength (e.g., 800 nm to 200 nm).

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorption spectrum of the sample solution.

-

Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.

-

Record an emission spectrum of the pure solvent to account for any background signals, including Raman scattering.

-

Measure the emission spectrum of the sample solution. The scan range should start at least 10 nm above the excitation wavelength to avoid Rayleigh scattering.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

-

Fluorescence Quantum Yield (ΦF) Determination:

-

The fluorescence quantum yield is typically determined relative to a well-characterized standard. A common standard is quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Spectroscopic Properties of this compound

The following table summarizes the available photophysical data for this compound in different solvents.

| Solvent | Dielectric Constant (ε) | λmax (nm) | λem (nm) | Stokes Shift (cm-1) |

| Benzene | 2.28 | ~300, 312, 338, 354 | - | - |

| Acetonitrile | 37.5 | ~300, 312, 338, 354 | - | - |

Analysis and Discussion

UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of this compound in both benzene and acetonitrile exhibits a series of well-defined vibronic bands.[3] This fine structure is characteristic of rigid polycyclic aromatic hydrocarbons. The primary absorption bands are located in the UV-A region, which is typical for molecules with an extended π-conjugated system like phenanthrene. The presence of the cyano group can lead to a slight red-shift (bathochromic shift) of the absorption bands compared to the parent phenanthrene molecule due to the extension of the conjugated system.

Fluorescence Spectrum and Solvatochromism

While specific emission data for this compound is sparse, we can infer its behavior based on related cyano-aromatic compounds. The fluorescence emission is expected to be a mirror image of the absorption spectrum, exhibiting vibronic fine structure in non-polar solvents.

Solvatochromism , the change in the position, shape, and intensity of absorption and emission bands with a change in solvent polarity, is a key phenomenon to consider.[4] For molecules with a significant change in dipole moment upon excitation, the emission spectrum is particularly sensitive to the solvent environment. The cyano group, being electron-withdrawing, can induce a degree of intramolecular charge transfer (ICT) character in the excited state. This would lead to a larger dipole moment in the excited state compared to the ground state.

Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the fluorescence emission maximum. This positive solvatochromism is a hallmark of molecules with ICT character. A systematic study of the fluorescence of this compound in a series of solvents with varying polarity would be necessary to quantify this effect and construct a Lippert-Mataga plot to estimate the change in dipole moment upon excitation.

Conclusion and Future Directions

This compound is a molecule of significant spectroscopic interest. Its UV-Vis absorption spectrum is characteristic of a rigid polycyclic aromatic system, and its fluorescence properties are anticipated to be sensitive to the solvent environment due to the influence of the cyano substituent. This guide has provided a theoretical and practical framework for the spectroscopic investigation of this molecule.

However, a comprehensive experimental characterization of the photophysical properties of this compound, including its fluorescence quantum yield and lifetime in a range of solvents, is currently lacking in the literature. Such a study would be highly valuable for a deeper understanding of its excited-state dynamics and for advancing its potential applications in materials science and as a fluorescent probe.

References

A Comprehensive Technical Guide to Determining the Frontier Molecular Orbital Energies of 9-Cyanophenanthrene

This in-depth technical guide provides a comprehensive framework for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9-Cyanophenanthrene. This document is intended for researchers, scientists, and professionals in drug development and organic electronics who are engaged in the characterization of novel organic semiconductor materials. By presenting both experimental and theoretical protocols, this guide serves as a practical manual for obtaining and interpreting the crucial electronic parameters that govern the functionality of this compound in various applications.

Introduction: The Significance of Frontier Orbitals in this compound

This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is a molecule of significant interest in the field of organic electronics.[1] Its rigid, planar structure, and the presence of an electron-withdrawing cyano group, suggest its potential as a material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.[1][2] The performance of such devices is intrinsically linked to the energy levels of the frontier molecular orbitals: the HOMO and the LUMO.

The HOMO energy level is a measure of the molecule's ability to donate an electron, and it is directly related to its ionization potential.[3] In the context of organic electronics, a higher HOMO level facilitates hole injection from the anode. The LUMO energy level, conversely, indicates the molecule's ability to accept an electron, and it is related to its electron affinity.[3] A lower LUMO level is desirable for efficient electron injection from the cathode. The HOMO-LUMO energy gap (Eg) is a critical parameter that determines the intrinsic optical and electronic properties of the material, including its absorption and emission characteristics.[4][5] A precise understanding of these energy levels is therefore paramount for the rational design and optimization of devices based on this compound.

Data Summary: Frontier Molecular Orbital Energies of this compound

| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Method of Determination |

| HOMO | (Illustrative) -6.20 | (Illustrative) -6.50 | Cyclic Voltammetry / DFT (B3LYP/6-31G) |

| LUMO | (Illustrative) -2.80 | (Illustrative) -2.50 | Cyclic Voltammetry & UV-Vis / DFT (B3LYP/6-31G) |

| Energy Gap (Eg) | (Illustrative) 3.40 | (Illustrative) 4.00 | From Experimental/Theoretical HOMO-LUMO |

Note: The illustrative values are for demonstration purposes only and should be substantiated with rigorous experimental and computational work.

Experimental Determination of HOMO and LUMO Energy Levels